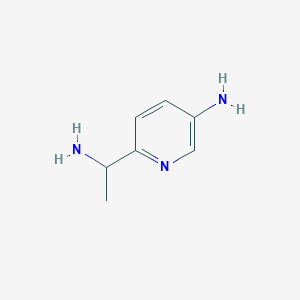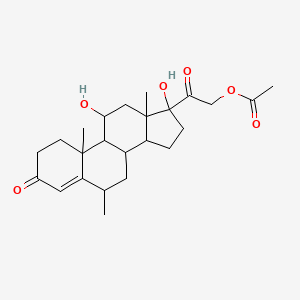
(2R,3R,4S,5R)-2-(2-amino-6-ethoxy-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-O-Ethylguanosine is a modified nucleoside derived from guanosine It is characterized by the presence of an ethyl group at the oxygen atom on the sixth position of the guanine base
Méthodes De Préparation
The synthesis of 6-O-Ethylguanosine typically involves the alkylation of guanosine. One common method is the reaction of guanosine with diazoethane, which introduces the ethyl group at the oxygen atom on the sixth position. This reaction is usually carried out in an organic solvent under controlled conditions to ensure the selective formation of the desired product .
Industrial production methods for 6-O-Ethylguanosine are not well-documented, but the laboratory synthesis methods provide a foundation for potential scale-up processes. The key steps involve the protection of reactive groups, selective alkylation, and subsequent deprotection to yield the final product.
Analyse Des Réactions Chimiques
6-O-Ethylguanosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives. Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, leading to the formation of reduced derivatives.
Substitution: The ethyl group on the sixth position can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles like thiols and amines.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the sixth position.
Applications De Recherche Scientifique
6-O-Ethylguanosine has several applications in scientific research:
Chemistry: It is used as a model compound to study the effects of alkylation on nucleosides and nucleotides. This helps in understanding the chemical behavior of modified nucleosides.
Biology: The compound is used to investigate DNA repair mechanisms, particularly those involving alkylated DNA bases. It serves as a substrate for studying the activity of DNA repair enzymes.
Medicine: Research on 6-O-Ethylguanosine contributes to the development of therapeutic agents targeting DNA repair pathways. It is also used in studies related to cancer and other diseases involving DNA damage.
Industry: While its industrial applications are limited, 6-O-Ethylguanosine can be used in the development of biochemical assays and diagnostic tools.
Mécanisme D'action
The mechanism of action of 6-O-Ethylguanosine involves its interaction with DNA and RNA. The ethyl group at the sixth position can interfere with base pairing and DNA replication, leading to mutations and DNA damage. This makes it a valuable tool for studying the effects of alkylation on nucleic acids.
The compound targets DNA repair pathways, particularly those involving alkylated DNA bases. Enzymes such as alkyltransferases recognize and repair the ethylated guanine, thereby preventing mutations and maintaining genomic stability .
Comparaison Avec Des Composés Similaires
6-O-Ethylguanosine can be compared with other alkylated nucleosides, such as:
O6-Methylguanosine: Similar to 6-O-Ethylguanosine, but with a methyl group instead of an ethyl group. It is also used to study DNA alkylation and repair mechanisms.
O6-Benzylguanosine: Contains a benzyl group at the sixth position.
1,N2-Ethenoguanosine: A nucleoside with an etheno group, used to study the effects of bulky adducts on DNA structure and function.
The uniqueness of 6-O-Ethylguanosine lies in its specific ethyl modification, which provides distinct chemical and biological properties compared to other alkylated nucleosides.
Propriétés
IUPAC Name |
2-(2-amino-6-ethoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O5/c1-2-21-10-6-9(15-12(13)16-10)17(4-14-6)11-8(20)7(19)5(3-18)22-11/h4-5,7-8,11,18-20H,2-3H2,1H3,(H2,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZMNBCLMSGJHTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC2=C1N=CN2C3C(C(C(O3)CO)O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-Amino-5-{[2-amino-4-({2-amino-3,4-dihydroxy-5-[(2-hydroxyethoxy)methyl]cyclohexyl}oxy)-3-hydroxy-5-[(2-hydroxyethoxy)methyl]cyclohexyl]oxy}-6-[(2-hydroxyethoxy)methyl]oxane-2,4-diol amine](/img/structure/B15130476.png)



![7-(Hydroxymethyl)-3,7,11,16,20,20-hexamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-ene-8,19-diol](/img/structure/B15130511.png)
![Propanoicacid,3,3,3-trifluoro-2-[[(phenylmethoxy)carbonyl]imino]-,ethyl ester](/img/structure/B15130521.png)
![1,2-Pyrrolidinedicarboxylic acid, 2-[(2-methylphenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B15130522.png)


![methyl 1,3-dimethyl-7-(2-methylpropyl)-2,4-dioxo-4aH-pyrrolo[2,3-d]pyrimidin-7-ium-6-carboxylate](/img/structure/B15130533.png)

![N-{[3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B15130544.png)


